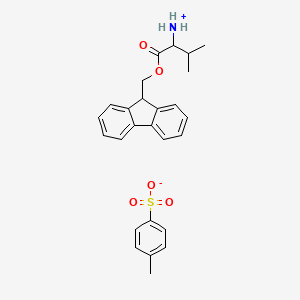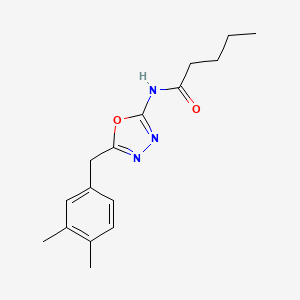
N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)pentanamide is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 3,4-dimethylbenzyl group attached to the oxadiazole ring, which is further connected to a pentanamide chain. The unique structure of this compound makes it of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)pentanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the 3,4-Dimethylbenzyl Group: The 3,4-dimethylbenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the oxadiazole ring.
Formation of the Pentanamide Chain: The final step involves the reaction of the oxadiazole derivative with pentanoyl chloride in the presence of a base to form the pentanamide chain.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Hydrolysis: Under acidic or basic conditions, the amide bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)pentanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)pentanamide can be compared with other similar compounds, such as:
3,4-Dimethyl-N-(4-(4-methylpiperazino)benzyl)benzamide: This compound has a similar benzyl group but differs in the presence of a piperazine ring.
N-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)pentanamide: This compound has a similar oxadiazole and pentanamide structure but differs in the substitution pattern on the benzyl group.
N-(5-(2-fluorobenzyl)-1,3,4-oxadiazol-2-yl)pentanamide: This compound has a fluorine substitution on the benzyl group, which can affect its chemical and biological properties.
Eigenschaften
CAS-Nummer |
1171181-33-1 |
|---|---|
Molekularformel |
C16H21N3O2 |
Molekulargewicht |
287.36 g/mol |
IUPAC-Name |
N-[5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]pentanamide |
InChI |
InChI=1S/C16H21N3O2/c1-4-5-6-14(20)17-16-19-18-15(21-16)10-13-8-7-11(2)12(3)9-13/h7-9H,4-6,10H2,1-3H3,(H,17,19,20) |
InChI-Schlüssel |
DIHVTBOFLBQJOO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)NC1=NN=C(O1)CC2=CC(=C(C=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


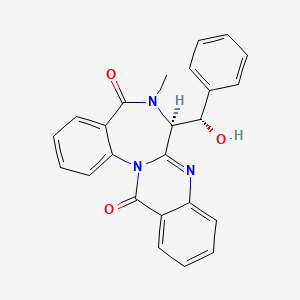
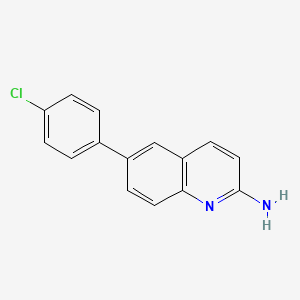
![9-(2,5-dihydroxyphenyl)-2-[2-(4-ethoxyphenyl)ethyl]tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B14129167.png)

![N-hydroxy-4-[4-(4-hydroxybut-2-ynoxy)phenyl]sulfonyl-2,2-dimethylthiomorpholine-3-carboxamide](/img/structure/B14129185.png)
![N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B14129186.png)

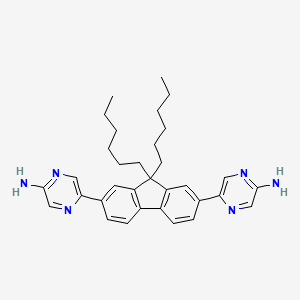
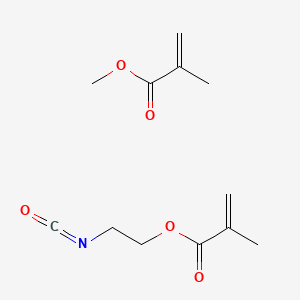
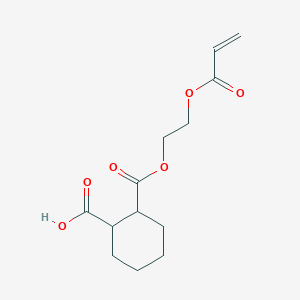
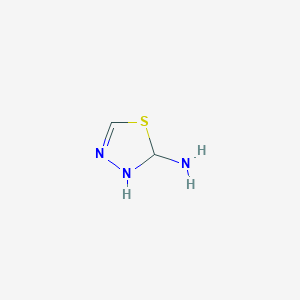
![10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne](/img/structure/B14129233.png)
![Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate](/img/structure/B14129234.png)
